molecular formula C13H11N B073921 2-[(Z)-2-Phenylethenyl]pyridine CAS No. 1519-59-1

2-[(Z)-2-Phenylethenyl]pyridine

Cat. No.: B073921
CAS No.: 1519-59-1
M. Wt: 181.23 g/mol
InChI Key: BIAWAXVRXKIUQB-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-2-Phenylethenyl]pyridine, also known as cis-2-styrylpyridine, is a styrylpyridine derivative of interest in advanced chemical and pharmaceutical research . This specific stereoisomer is characterized by its Z-configuration around the central double bond . The structural motif of 2-phenylpyridine is significant in agrochemical research; for instance, various 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal activity against pests such as Mythimna separata , demonstrating the potential of this chemical class in developing new crop protection agents . Furthermore, structurally similar compounds based on the phenylpyridine scaffold, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), are well-established in neuroscience research as potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5) . This highlights the broader relevance of phenylpyridine-based molecules as valuable tools for probing biological systems and developing novel therapeutic or agrochemical compounds. As such, 2-[(Z)-2-Phenylethenyl]pyridine serves as a versatile chemical building block for researchers exploring structure-activity relationships in medicinal and agricultural chemistry.

Properties

CAS No.

1519-59-1

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(Z)-2-phenylethenyl]pyridine

InChI

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9-

InChI Key

BIAWAXVRXKIUQB-KTKRTIGZSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=N2

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=N2

Other CAS No.

714-08-9

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonistic Properties

Research indicates that derivatives of 2-[(Z)-2-phenylethenyl]pyridine exhibit notable biological activities, particularly as antagonists of metabotropic glutamate receptors (mGluRs). These receptors are implicated in neurological disorders, making this compound a candidate for therapeutic development against conditions such as anxiety and epilepsy. For instance, structural analogs have demonstrated efficacy in modulating neurotransmitter systems, potentially providing anticonvulsant properties .

1.2 Anticancer Activity

Several studies have reported the anticancer properties of pyridine derivatives. For example, compounds similar to 2-[(Z)-2-phenylethenyl]pyridine have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction .

1.3 Antimicrobial Activity

There is emerging evidence that some derivatives possess antimicrobial properties effective against a range of bacterial strains. This aspect opens avenues for developing new antibiotics or treatments for bacterial infections.

Organic Synthesis

2.1 Synthetic Routes

The synthesis of 2-[(Z)-2-phenylethenyl]pyridine can be achieved through various methods, including:

  • Alkylation Reactions: Utilizing alkyl halides to introduce the phenylethenyl group onto the pyridine ring.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to form the desired compound from simpler precursors.

These synthetic strategies are crucial for producing this compound in sufficient quantities for research and application purposes .

Material Science

3.1 Coordination Chemistry

The unique structure of 2-[(Z)-2-phenylethenyl]pyridine allows it to act as a ligand in coordination chemistry, particularly with transition metals like gold (Au). These metal complexes can exhibit interesting properties, such as luminescence and catalytic activity in organic transformations .

Table 1: Comparison of Pyridine Derivatives and Their Properties

Compound NameStructure TypeUnique Features
2-Methyl-6-(phenylethynyl)pyridinePyridine derivative with phenylethynyl groupNon-competitive antagonist at mGluR5 receptors
3-MethylpyridineSimple methyl-substituted pyridineLacks additional aromatic substituents
4-MethylpyridineAnother methyl-substituted variantDifferent substitution pattern affecting reactivity
2-(2-Phenylethynyl)pyridineContains a phenylethynyl groupPotential antimicrobial and anticancer properties

Case Studies

4.1 Neuropharmacology Studies

A study on the pharmacological effects of 2-methyl-6-(phenylethynyl)pyridine (MPEP) demonstrated its role as a selective mGlu5 receptor antagonist, highlighting its potential for treating neurological disorders . The findings suggest that modifications to the pyridine ring can enhance selectivity and efficacy.

4.2 Anticancer Research

Recent investigations into the anticancer effects of pyridine derivatives revealed that compounds similar to 2-[(Z)-2-phenylethenyl]pyridine exhibited significant cytotoxicity against breast cancer cells through apoptosis mechanisms . These studies emphasize the importance of structural variations in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogs in Neuropharmacology

(E)-2-Methyl-6-(2-Phenylethenyl)pyridine (SIB-1893)
  • Structure : Differs by a methyl group at the 6-position and an E-configuration in the phenylethenyl moiety.
  • Pharmacology: Acts as a selective, noncompetitive mGluR5 antagonist with an IC50 of 0.29 µM, showing neuroprotective effects in traumatic brain injury models. Notably, it also inhibits NMDA receptors at higher concentrations, suggesting dual mechanisms of action .
  • Key Difference : The E-configuration and methyl substitution enhance receptor selectivity compared to the Z-isomer.
2-Methyl-6-(Phenylethynyl)pyridine (MPEP)
  • Structure : Replaces the phenylethenyl group with a phenylethynyl moiety.
  • Pharmacology: A potent mGluR5 antagonist (IC50 = 0.37 µM) with similar neuroprotective efficacy.

Table 1: Pharmacological Comparison

Compound Target (IC50) Neuroprotective Activity Configuration
2-[(Z)-2-Phenylethenyl]pyridine mGluR5/NMDA (N/A) Understudied Z
SIB-1893 mGluR5 (0.29 µM) Reduces neuronal injury E
MPEP mGluR5 (0.37 µM) Improves motor recovery N/A

Substituted Phenylethenylpyridines

2-[2-(4-Chlorophenyl)-2-Phenylethenyl]pyridine (14h)
  • Structure : Features a 4-chlorophenyl substituent on the ethenyl group.
  • Synthesized via hydrohalogenation of ethynylpyridines .
  • Biological Relevance : Unclear, but structural analogs are explored for material science applications.
2-[(1E)-2-Phenylethenyl]-5-[(1Z)-2-Phenylethenyl]pyridine (CAS 647019-34-9)
  • Structure : Contains dual phenylethenyl groups (E and Z configurations) at positions 2 and 3.
  • Physicochemical Properties: Higher molecular weight (283.37 g/mol) and density (1.137 g/cm³) compared to monosubstituted analogs. Predicted acidity (pKa = 5.35) suggests moderate solubility in aqueous media .

Table 2: Structural and Physical Properties

Compound Molecular Weight Density (g/cm³) pKa
2-[(Z)-2-Phenylethenyl]pyridine ~181.23* N/A N/A
CAS 647019-34-9 283.37 1.137 5.35
14h 307.79 N/A N/A

*Estimated based on similar structures.

Heterocyclic Derivatives with Pyridine Moieties

3-Phenyl-2-[(E)-2-Phenylethenyl]-3,4-dihydroquinazolin-4-one
  • Structure: Quinazolinone core with a phenylethenyl group.
  • Pharmacology : Exhibits COX-2 inhibitory activity (47.1% at 20 µM) due to para-sulfonamide substituents, diverging from the neuroprotective focus of pyridine-based analogs .
Chalcone Derivative (1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)
  • Structure : Chalcone backbone with pyridine and dihydroxyphenyl groups.

Preparation Methods

Heck Alkynylation for Ethynyl Intermediate Synthesis

The palladium-catalyzed Heck alkynylation of 2-chloropyridine with phenylacetylene provides a high-yield route to 2-(2-phenylethynyl)pyridine, a potential precursor for Z-alkene formation. Saleh et al. achieved 100% yield using a catalyst system of bis(η³-allyl-μ-chloropalladium(II)), triphenylphosphine, and pyrrolidine in 1-butyl-3-methylimidazolium tetrafluoroborate at 100°C under inert conditions. While this method produces the ethynyl derivative, subsequent hydrogenation with a Lindlar catalyst could theoretically yield 2-[(Z)-2-Phenylethenyl]pyridine. However, direct evidence for this transformation remains undocumented in the provided sources.

Sonogashira Coupling and Intramolecular Cyclization

In a study by Yoshida et al., 2-bromo-3-(pentamethyldisilanyl)pyridine underwent Sonogashira coupling with phenylacetylene using PdCl₂(PPh₃)₂-CuI, yielding 2-phenylethynyl-3-(pentamethyldisilanyl)pyridine. Although the primary product was a silole derivative via intramolecular trans-bis-silylation, this demonstrates the feasibility of coupling aryl halides with terminal alkynes to install phenylethynyl groups. The alkyne intermediate could serve as a substrate for partial hydrogenation, though stereoselective reduction to the Z-alkene would require careful catalyst selection.

Challenges and Opportunities in Stereoselective Synthesis

Limitations of Current Methods

While the hydrophosphination route achieves Z-selectivity, its applicability to phenyl-substituted alkenes remains unverified. Similarly, Sonogashira-derived alkynes necessitate additional steps for alkene formation, introducing complexity and yield losses. The Heck alkynylation method, though efficient for ethynyl synthesis, lacks direct evidence for ethenyl derivative preparation.

Q & A

Q. What are the recommended synthetic routes for 2-[(Z)-2-Phenylethenyl]pyridine, and how can reaction conditions be optimized for yield and stereochemical purity?

The synthesis of styryl-substituted pyridines like 2-[(Z)-2-Phenylethenyl]pyridine typically involves cross-coupling reactions, such as Heck coupling, between a halogenated pyridine precursor and a styrene derivative. For example, bromopyridine derivatives can react with styrenes under palladium catalysis to form the desired Z- or E-isomer . Reaction conditions (e.g., solvent polarity, temperature, and ligand choice) critically influence stereoselectivity. Optimization may require screening ligands like triphenylphosphine or bulky phosphines to favor the Z-configuration. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the Z-isomer, as confirmed by NMR and HPLC .

Q. How should researchers handle and store 2-[(Z)-2-Phenylethenyl]pyridine to ensure stability and safety?

This compound is sensitive to light and oxidizers. Store in airtight glass containers under inert gas (e.g., nitrogen) at room temperature in a cool, ventilated area. Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent decomposition . Personal protective equipment (PPE), including nitrile gloves, chemical goggles, and lab coats, is mandatory. Use local exhaust ventilation to minimize inhalation of dust or vapors .

Q. What spectroscopic methods are most effective for characterizing 2-[(Z)-2-Phenylethenyl]pyridine?

Key characterization techniques include:

  • 1H NMR : Distinct coupling constants (J ≈ 12–16 Hz for Z-isomer vinyl protons) confirm stereochemistry .
  • IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ indicate C=C stretching, while pyridine ring vibrations appear at ~1450–1550 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 196.25 for C13H12N2) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How does 2-[(Z)-2-Phenylethenyl]pyridine interact with glutamate receptors, and what experimental models are suitable for studying its neuropharmacological effects?

The compound is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5) and a weak NMDA receptor antagonist . To study its effects:

  • In vitro : Use primary neuronal cultures or transfected HEK293 cells expressing mGluR4. Measure intracellular calcium flux (Fluo-4 AM) or cAMP levels to assess receptor modulation .
  • In vivo : Employ traumatic brain injury (TBI) models in rodents. Administer intraperitoneally (1–10 mg/kg) and evaluate neuroprotection via histopathology (e.g., reduced neuronal apoptosis in hippocampus) .

Q. How can researchers resolve contradictions in reported receptor affinities or functional outcomes for this compound?

Discrepancies may arise from differences in assay conditions (e.g., ligand concentration, cell type). To address this:

  • Perform radioligand binding assays (e.g., [³H]MPEP for mGluR5) under standardized buffer conditions (pH 7.4, 25°C).
  • Use knockout models (mGluR5⁻/⁻ mice) to confirm target specificity .
  • Compare Z- and E-isomers, as stereochemistry significantly impacts receptor interaction .

Q. What are the methodological challenges in studying the compound’s subcellular localization and long-term stability in neuronal cells?

  • Localization : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-tagged derivatives). Note that post-translational modifications (e.g., phosphorylation) may alter trafficking .
  • Stability : Conduct stability assays in cell lysates (37°C, pH 7.4) with LC-MS monitoring. The compound shows minimal degradation over 24 hours in vitro but may metabolize faster in vivo due to hepatic enzymes .

Q. How can researchers optimize experimental designs to account for dosage-dependent effects in animal models?

  • Dose-response studies : Test 0.1–50 mg/kg doses in TBI models. Lower doses (1–5 mg/kg) often show neuroprotection without sedation, while higher doses may induce off-target effects .
  • Pharmacokinetics : Measure plasma and brain concentrations via LC-MS at intervals (0.5–24 hours post-administration) to correlate exposure with efficacy .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the compound’s dual role as an mGluR5 antagonist and mGluR4 positive allosteric modulator?

  • Use selective inhibitors (e.g., VU0469656 for mGluR4) to isolate receptor contributions in functional assays.
  • Perform Schild regression analysis to determine if effects are additive or synergistic .

Q. What statistical approaches are recommended for evaluating neuroprotective efficacy in preclinical studies?

  • Apply two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups vs. controls.
  • Include power analyses to ensure adequate sample sizes (n ≥ 8/group for rodent studies) .

Safety and Compliance

Q. What are the critical hazards and disposal protocols for 2-[(Z)-2-Phenylethenyl]pyridine?

  • Hazards : Irritant to eyes and skin. No established occupational exposure limits, but treat as a potential neurotoxin .
  • Disposal : Incinerate in a licensed facility with alkaline scrubbers to neutralize nitrogen oxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.